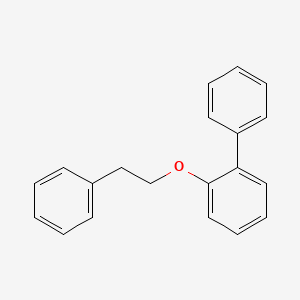

2-(2-Phenylethoxy)-1,1'-biphenyl

Description

Properties

CAS No. |

91174-26-4 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-phenyl-2-(2-phenylethoxy)benzene |

InChI |

InChI=1S/C20H18O/c1-3-9-17(10-4-1)15-16-21-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14H,15-16H2 |

InChI Key |

SQQGHRJZYYIASV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Ethers: Substituent Effects on Physicochemical Properties

2-Methoxy-1,1'-biphenyl (CAS 86-26-0) is a structurally simpler analog with a methoxy group at the 2-position. Key differences include:

- Substituent Size : The phenylethoxy group in 2-(2-phenylethoxy)-1,1'-biphenyl is bulkier than the methoxy group, increasing steric hindrance and lipophilicity (logP ~4.5 estimated vs. ~3.8 for 2-methoxybiphenyl).

- Electronic Effects : Both substituents are electron-donating, but the phenylethoxy group’s extended conjugation may enhance resonance stabilization.

- Applications : 2-Methoxybiphenyl is a precursor in organic synthesis, while the phenylethoxy derivative’s larger substituent could improve receptor binding in medicinal chemistry .

Table 1: Comparison of Biphenyl Ethers

| Compound | Substituent | Molecular Weight | logP (Estimated) | Key Applications |

|---|---|---|---|---|

| This compound | Phenylethoxy | 290.38 | ~4.5 | Under investigation |

| 2-Methoxy-1,1'-biphenyl | Methoxy | 184.23 | ~3.8 | Synthetic intermediate |

Biphenyl Esters: Functional Group Impact on Bioactivity

The 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates () are ester-containing biphenyl derivatives with demonstrated antityrosinase activity. Key distinctions from this compound include:

- Functional Group : The ester linkage in biphenyl esters facilitates hydrogen bonding with enzyme active sites, whereas the ether linkage in the phenylethoxy compound may prioritize hydrophobic interactions.

- Biological Activity : Biphenyl esters inhibit tyrosinase by binding to the active-site entrance, with IC₅₀ values comparable to kojic acid (e.g., compound 2p: IC₅₀ = 100 µg/mL). The phenylethoxy derivative’s activity remains uncharacterized but could differ due to substituent geometry .

Organophosphorus Biphenyl Ligands: Structural vs. Catalytic Roles

Phosphine-containing biphenyls like BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and JohnPhos (2-(di-t-butylphosphino)biphenyl) are used in transition-metal catalysis. Comparatively:

- Functional Groups : Phosphine ligands prioritize electron donation and steric bulk for catalytic activity, while the phenylethoxy group in this compound lacks such catalytic utility.

- Applications: Organophosphorus biphenyls are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas phenylethoxy-substituted biphenyls may find niche roles in drug design .

Agrochemical Biphenyl Derivatives: Substituent-Driven Bioactivity

Bifenazate (1-methylethyl 2-(4-methoxy[1,1'-biphenyl]-3-yl)hydrazinecarboxylate) is a biphenyl-based acaricide. Key contrasts:

- Substituents : Bifenazate combines a methoxy group and a hydrazinecarboxylate ester, enabling pesticidal activity via metabolic disruption. The phenylethoxy group’s lack of hydrolyzable esters may reduce environmental persistence.

- Toxicity Profile : Bifenazate degrades into metabolites like 1,1'-biphenyl-4-ol (A1530), whereas the phenylethoxy derivative’s metabolic pathway is undefined .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples aryl halides with boronic acids under palladium catalysis. For 1,1'-biphenyl synthesis:

Ullmann Coupling

Copper-mediated Ullmann coupling dimerizes aryl halides:

Oxidative Dimerization

Manganese(III) acetate oxidizes methyl-substituted phenols to biphenyls:

- Example : 2,3,6-trimethylphenol forms 2,2′,3,3′,5,5′-hexamethylbiphenyl under basic conditions (pH 11.5–13.5).

- Relevance : Demonstrates feasibility for substituted biphenyls but requires adaptation for unsubstituted analogs.

Introducing the 2-Phenylethoxy Group

Williamson Ether Synthesis

A two-step protocol involving halogenation and alkoxylation:

Copper-Catalyzed C–O Coupling

Mitsunobu Reaction

For oxygen-sensitive substrates:

- Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.

- Procedure : React 2-hydroxybiphenyl with 2-phenylethanol in THF at 0°C→RT.

- Yield : 75–80% (superior to Williamson but higher cost).

Optimization and Mechanistic Insights

Solvent Effects

Base Selection

Temperature and Time

- Williamson : 80°C for 12 h balances conversion and byproduct formation.

- Copper catalysis : 70°C for 15 min minimizes decomposition but requires precise stoichiometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 65–72 | 12–18h | Low | High |

| Copper Catalysis | 60–68 | 15min | Medium | Moderate |

| Mitsunobu Reaction | 75–80 | 3h | High | Low |

Key trade-offs : Mitsunobu offers higher yields but is cost-prohibitive for large-scale production. Copper catalysis enables rapid synthesis but requires precise stoichiometric control.

Q & A

Q. What are the common synthetic routes for 2-(2-Phenylethoxy)-1,1'-biphenyl, and how do reaction conditions influence yield?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : A biphenyl core can be constructed using palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, coupling 2-bromo-1,1'-biphenyl with 2-phenylethoxy-substituted boronic esters under inert conditions (N₂/Ar) .

- Etherification : Post-coupling, the phenylethoxy group is introduced via nucleophilic substitution. Reacting 2-hydroxy-1,1'-biphenyl with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves this .

- Key Variables : Solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–24 hr) significantly impact yield (typically 60–85%).

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1). Recrystallization from ethanol improves purity for crystallographic studies .

- Characterization :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for biphenyl protons (δ 7.2–7.6 ppm) and the ethoxy group (δ 4.1–4.3 ppm for –OCH₂–) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity >95% .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 290.3) validates molecular weight .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing substituents to the biphenyl core?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) on the biphenyl core to control substituent placement. For example, a methoxy group at position 4 directs lithiation to position 2, enabling subsequent functionalization .

- Protecting Groups : Temporarily protect reactive sites (e.g., –OH with TBSCl) during synthesis to avoid unwanted side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to guide substituent placement .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Literature Meta-Analysis : Compare studies using tools like SciFinder or Reaxys to identify variables (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values (μM vs. nM) may arise from differences in ATP concentrations in kinase assays .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing –OCH₂CH₂Ph with –OCH₃) to isolate structure-activity relationships (SAR) .

Q. What are the challenges in studying the photophysical properties of this compound?

Methodological Answer:

- Aggregation-Induced Quenching : Use low-concentration solutions (<1 mM) in UV-vis and fluorescence studies to minimize self-absorption artifacts. Solvent choice (e.g., THF vs. DMSO) affects π-π stacking .

- Time-Resolved Spectroscopy : Employ transient absorption spectroscopy to differentiate excited-state lifetimes (τ₁ ~ 2 ns for monomer vs. τ₂ ~ 0.5 ns for aggregates) .

- Theoretical Validation : Compare experimental λₑₘ (emission wavelength) with TD-DFT calculations (e.g., B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.